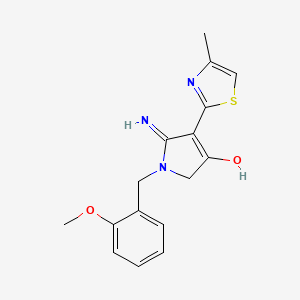

5-amino-1-(2-methoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

説明

The compound 5-amino-1-(2-methoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a pyrrolone derivative featuring a 2-methoxybenzyl substituent at the 1-position and a 4-methylthiazole group at the 4-position. Its molecular formula is C₁₇H₁₇N₃O₂S, with a molecular weight of 327.4 g/mol (calculated).

特性

分子式 |

C16H17N3O2S |

|---|---|

分子量 |

315.4 g/mol |

IUPAC名 |

5-imino-1-[(2-methoxyphenyl)methyl]-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |

InChI |

InChI=1S/C16H17N3O2S/c1-10-9-22-16(18-10)14-12(20)8-19(15(14)17)7-11-5-3-4-6-13(11)21-2/h3-6,9,17,20H,7-8H2,1-2H3 |

InChIキー |

POLMLSBTEBWGKF-UHFFFAOYSA-N |

正規SMILES |

CC1=CSC(=N1)C2=C(CN(C2=N)CC3=CC=CC=C3OC)O |

製品の起源 |

United States |

準備方法

Hantzsch Thiazole Formation

The 4-methyl-1,3-thiazol-2-yl group is synthesized via the Hantzsch reaction, utilizing α-haloketones and thiourea derivatives. For example:

Key Data :

| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Chloro-2,4-pentanedione | Triethylamine | Ethanol | 80 | 90 |

| Ethyl 2-chloro-3-oxobutanoate | HCl | Dioxane | 100 | 75 |

Construction of the Pyrrolone Core

Iron-Catalyzed Cyclization

The pyrrolone ring is formed via a Fe(ClO₄)₃·H₂O-catalyzed reaction between diacetyl, aldehydes, and amines:

Optimization Insight :

-

Electron-rich aldehydes (e.g., 4-Me₂NC₆H₄) enhance cyclization efficiency.

-

Steric hindrance from ortho-substituted anilines (2-ClC₆H₄) reduces yields but improves regioselectivity.

Introduction of the 2-Methoxybenzyl Group

Alkylation of the Pyrrolone Nitrogen

The 2-methoxybenzyl group is introduced via nucleophilic substitution using 2-methoxybenzyl chloride:

Challenges :

-

Competing O-alkylation necessitates careful base selection (K₂CO₃ > NaH).

-

Steric effects from the thiazole moiety may slow reaction kinetics.

Functionalization at Position 5: Amination Strategies

Direct Amination via Nitro Reduction

A nitro group at position 5 is reduced to an amine using catalytic hydrogenation:

Alternative Method :

Final Assembly and Purification

Convergent Coupling Approach

The thiazole and benzyl-substituted pyrrolone intermediates are coupled via Suzuki-Miyaura cross-coupling:

Purification :

Analytical Characterization

化学反応の分析

4. 科学研究の応用

化学

この化合物のユニークな構造は、有機合成における貴重な中間体となっています。 研究開発のためにより複雑な分子を作成するために使用できます。

生物学

生物学的研究では、この化合物は、酵素相互作用、受容体結合、およびその他の生化学的プロセスを研究するためのプローブまたはリガンドとして役立つ可能性があります。

医学

潜在的な医学的応用には、特定の疾患を標的とした新薬の開発が含まれます。 この化合物の構造的特徴により、酵素や受容体などの生物学的標的に相互作用することができ、治療効果が得られます。

産業

工業セクターでは、この化合物は、特定の化学的性質を必要とする特殊化学品、材料、およびその他の製品の生産に使用される可能性があります。

科学的研究の応用

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis. It can be used to create more complex molecules for research and development.

Biology

In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and other biochemical processes.

Medicine

Potential medicinal applications include the development of new drugs targeting specific diseases. The compound’s structural features may allow it to interact with biological targets, such as enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, materials, and other products requiring specific chemical properties.

作用機序

6. 類似の化合物との比較

類似の化合物

- 5-アミノ-1-(2-ヒドロキシベンジル)-4-(4-メチル-1,3-チアゾール-2-イル)-1,2-ジヒドロ-3H-ピロール-3-オン

- 5-アミノ-1-(2-クロロベンジル)-4-(4-メチル-1,3-チアゾール-2-イル)-1,2-ジヒドロ-3H-ピロール-3-オン

独自性

「5-アミノ-1-(2-メトキシベンジル)-4-(4-メチル-1,3-チアゾール-2-イル)-1,2-ジヒドロ-3H-ピロール-3-オン」の官能基のユニークな組み合わせにより、他の類似の化合物と区別されます。 メトキシ基、チアゾール環、およびピロール-3-オンコアの存在は、その独特の化学的および生物学的特性に貢献しています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring and Benzyl Group

The following table summarizes key analogs and their structural differences:

Key Observations:

Thiazole Modifications: The 4-methylthiazole group in the target compound and provides steric bulk and moderate electron-donating effects. The chlorine atom in increases molecular weight by ~53 g/mol compared to the target compound, which may reduce solubility in aqueous media.

The 2-phenylethyl group in replaces the benzyl ether with a non-oxygenated alkyl chain, reducing polarity and possibly metabolic stability .

Solubility and Lipophilicity

- The target compound’s logP (estimated) is lower than due to the absence of a chlorine atom but higher than due to the benzodioxol group’s polarity.

Electronic and Reactivity Profiles

- Thiazole Electronics : The 4-methyl group in the target compound donates electrons via inductive effects, whereas the 4-chlorophenyl group in withdraws electrons, altering reactivity in nucleophilic substitutions .

- Benzyl Group Effects : The methoxy group in the target compound and can participate in hydrogen bonding, while the benzodioxol group in may stabilize charge-transfer interactions .

生物活性

5-amino-1-(2-methoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features several functional groups, including an amino group, a methoxybenzyl moiety, and a thiazole ring. These structural elements contribute to its diverse biological activities. The synthesis typically involves multi-step organic reactions that allow for the formation of the pyrrolidine core and subsequent functionalization of the thiazole ring.

The biological activity of 5-amino-1-(2-methoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is primarily attributed to its interactions with various biological targets. Interaction studies indicate that the compound may act as an inhibitor of specific enzymes or receptors involved in disease processes. For instance, it has been noted for its potential as a corrector of mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins, which are crucial in cystic fibrosis pathology .

Antimicrobial Activity

Research has demonstrated that compounds similar to 5-amino-1-(2-methoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one exhibit significant antimicrobial properties. A study highlighted that pyrrole derivatives showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The structure of this compound suggests it may possess similar or enhanced antibacterial properties.

Structure-Activity Relationships (SAR)

The unique combination of functional groups in 5-amino-1-(2-methoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one contributes to its biological activity. SAR studies have indicated that modifications to the thiazole ring or the methoxybenzyl group can significantly impact potency and efficacy. For example:

| Modification | Effect on Activity |

|---|---|

| Replacement of thiazole with another heterocycle | Often decreases activity |

| Alteration of methoxy group position | Can enhance or reduce binding affinity |

Study on CFTR Correctors

In a notable study, a series of pyrrole-thiazole compounds were evaluated for their ability to correct F508del-CFTR trafficking defects. The compound exhibited promising results at concentrations as low as 10 µM, indicating its potential as a therapeutic agent for cystic fibrosis .

Antibacterial Evaluation

Another study examined the antibacterial efficacy of pyrrole derivatives against various bacterial strains. The results showed that certain modifications led to MIC values significantly lower than conventional antibiotics like vancomycin, suggesting that 5-amino-1-(2-methoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one could be developed into a potent antibacterial agent .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be modified to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution followed by intramolecular cyclization. A key approach involves reacting intermediates like 2-(4-aryl-1,3-thiazol-2-yl)-3-oxo-4-chlorobutyronitriles with primary aromatic amines under reflux in ethanol or methanol . For yield optimization:

- Solvent Selection : Ethanol is preferred for its balance of polarity and boiling point (e.g., reflux at 78°C for 2–4 hours) .

- Catalyst Use : Adding glacial acetic acid (5 drops per 10 mL solvent) enhances cyclization efficiency .

- Temperature Control : Maintain reflux temperatures within ±2°C to avoid side reactions.

Table 1 : Comparative Yields Under Different Conditions

| Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | None | 4 | 46 | |

| Ethanol | Glacial AcOH | 4 | 63 | |

| Methanol | NH₄OAc buffer | 6 | 52 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H NMR to confirm the presence of the 2-methoxybenzyl group (δ 3.8–4.1 ppm for methoxy protons) and the thiazole ring (δ 7.2–7.5 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₈N₄O₂S: 366.1154) .

- Infrared Spectroscopy (FTIR) : Identify key functional groups, such as the pyrrolone carbonyl (1720–1680 cm⁻¹) and amino stretches (3400–3300 cm⁻¹) .

- HPLC-Purity Analysis : Use C18 columns with ammonium acetate buffer (pH 6.5) for reproducible retention times .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound's bioactivity?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the thiazole (e.g., 4-methyl vs. 4-chloro substituents) and pyrrolone moieties to assess steric and electronic effects .

- Biological Assays : Pair in vitro assays (e.g., enzyme inhibition) with computational docking studies to map active site interactions. For example, compare IC₅₀ values of analogs against target enzymes like leucine aminopeptidase .

- Data Integration : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity trends .

Q. What strategies can resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Variable Standardization : Control assay parameters (e.g., cell line, compound concentration, incubation time) to isolate confounding factors. For instance, antioxidant activity may vary with harvest season in plant-based studies .

- Meta-Analysis : Apply random-effects models to aggregate data from multiple studies, adjusting for methodological heterogeneity (e.g., solvent differences in cell viability assays) .

- Contradiction Case Study : If one study reports cytotoxicity (IC₅₀ = 10 µM) and another shows no effect (IC₅₀ > 100 µM), re-test both under identical conditions using standardized MTT protocols .

Q. How can computational chemistry be integrated to study this compound's interactions?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding poses with target proteins (e.g., benzimidazole-associated enzymes ). Validate with molecular dynamics (MD) simulations over 100 ns to assess stability .

- Quantum Mechanical Calculations : Perform DFT (B3LYP/6-31G*) to map electron density in the pyrrolone ring, identifying nucleophilic/electrophilic hotspots .

- ADMET Prediction : Tools like SwissADME predict metabolic stability; focus on CYP450 interactions and plasma protein binding .

Q. What are the challenges in assessing metabolic stability, and what in vitro models are recommended?

- Methodological Answer :

- Hepatocyte Models : Use primary human hepatocytes to quantify phase I/II metabolism. Monitor hydroxylation at the 4-methylthiazole group via LC-MS/MS .

- Microsomal Stability Assays : Incubate with rat liver microsomes (1 mg/mL protein, NADPH regeneration system) and track parent compound depletion over 60 minutes .

- Metabolite Identification : Employ high-resolution tandem MS (HRMS/MS) with collision-induced dissociation (CID) to fragment major metabolites .

Data Contradiction Analysis Framework

- Step 1 : Replicate experiments using the original protocols.

- Step 2 : Cross-validate with orthogonal methods (e.g., SPR vs. ITC for binding affinity).

- Step 3 : Apply sensitivity analysis to identify critical variables (e.g., pH in stability studies ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。